molecular formula C6H14O2S B8404623 2-Hydroxy-2-methylpropyl 2-hydroxyethyl sulphide

2-Hydroxy-2-methylpropyl 2-hydroxyethyl sulphide

Cat. No. B8404623
M. Wt: 150.24 g/mol
InChI Key: BRJNNERLDWYNTR-UHFFFAOYSA-N
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Patent
US05120732

Procedure details

1 mol of KOH is dissolved in 1 mol of ethanol and 1 mol of 2-mercaptoethanol is added. 1 mol of 2,2-dimethyloxirane is added dropwise to this solution in the course of 60 min and with cooling. The mixture is then neutralized, the precipitate is filtered off, and the filtrate is concentrated and distilled in vacuo. 2-Hydroxy-2-methylpropyl 2-hydroxyethyl sulphide of boiling point 93° C. at 0.199 mbar is obtained.
Name
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
1 mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[K+].C(O)C.[SH:6][CH2:7][CH2:8][OH:9].[CH3:10][C:11]1([CH3:14])[CH2:13][O:12]1>>[OH:9][CH2:8][CH2:7][S:6][CH2:10][C:11]([OH:12])([CH3:14])[CH3:13] |f:0.1|

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
1 mol
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
1 mol
Type
reactant
Smiles
SCCO
Step Three
Name
Quantity
1 mol
Type
reactant
Smiles
CC1(OC1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
DISTILLATION
Type
DISTILLATION
Details
distilled in vacuo

Outcomes

Product
Name
Type
product
Smiles
OCCSCC(C)(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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